ステフィマイシンB

概要

説明

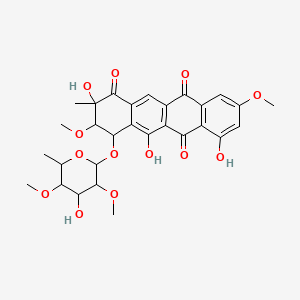

ステフィマイシンBは、細菌ストレプトマイセス・エルグレーテウスの培養物から最初に単離されたアントラサイクリン系抗生物質です . 抗腫瘍活性と2本鎖DNAに結合する能力で知られています . This compoundは、類似の構造と生物活性を持ついくつかの関連化合物を含むステフィマイシンファミリーの一部です .

2. 製法

合成経路と反応条件: this compoundは、通常、ストレプトマイセス・エルグレーテウスの制御された発酵によって、好気的条件下で水性栄養培地中で生成されます . 発酵プロセスは、培地にかなりの抗生物質活性が付与されるまで細菌を培養することを含みます .

工業的生産方法: this compoundの工業的生産には、大規模な発酵プロセスが関与します。 細菌ストレプトマイセス・エルグレーテウスは栄養豊富な培地で培養され、抗生物質は溶媒抽出とシリカゲルクロマトグラフィーを使用して抽出および精製されます . 炭素源と窒素源の濃度などの発酵条件の最適化は、this compoundの収量を最大化するために重要です .

科学的研究の応用

Steffimycin B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is studied for its unique chemical properties and its ability to undergo various reactions . In biology, Steffimycin B is used to study DNA-binding mechanisms and the effects of DNA intercalation on cellular processes . In medicine, it is investigated for its potential antitumor activity and its cytotoxic effects on cancer cells . Additionally, Steffimycin B has applications in agriculture and animal husbandry, where it is used to control plant and animal pathogens .

作用機序

ステフィマイシンBは、2本鎖DNAに結合し、シトシンとグアニンを含む部位にインターカレーションすることによってその効果を発揮します . この結合は、DNAの熱安定性を高め、DNAポリメラーゼIの活性を阻害し、それによってDNA複製を阻害します . 化合物の細胞毒性効果は、DNA合成を阻害し、癌細胞で細胞死を誘発する能力に起因します .

6. 類似化合物の比較

This compoundは、ステフィマイシンC、8-デメトキシ-10-デオキシステフィマイシンノン、7-デオキシ-10-デオキシステフィマイシンノンなどの他の関連化合物を含むステフィマイシンファミリーの一部です . これらの化合物は、類似の構造と生物活性を共有していますが、化学修飾と細胞毒性の程度が異なります . This compoundは、その強いDNA結合親和性と潜在的な抗腫瘍活性で独自性があり、科学研究と医療用途に貴重な化合物となっています .

生化学分析

Biochemical Properties

Steffimycin B plays a crucial role in biochemical reactions by binding to DNA and intercalating at specific sites . This interaction disrupts the DNA structure, inhibiting the replication and transcription processes. Steffimycin B is known to interact with various enzymes and proteins, including topoisomerases, which are essential for DNA replication and repair . The binding of Steffimycin B to DNA induces conformational changes that hinder the activity of these enzymes, leading to the inhibition of cell proliferation.

Cellular Effects

Steffimycin B exerts significant effects on various types of cells and cellular processes. It is cytotoxic to several cancer cell lines, including MCF-7, KB, NCI-H187, and Vero cells . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Steffimycin B has been shown to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Additionally, it affects the cell cycle by causing cell cycle arrest at the G2/M phase .

Molecular Mechanism

The molecular mechanism of Steffimycin B involves its binding to DNA and subsequent inhibition of DNA replication and transcription . Steffimycin B preferentially intercalates at sites containing cytosine and guanine, causing structural distortions in the DNA helix . This binding interferes with the activity of topoisomerases, enzymes responsible for relieving torsional stress during DNA replication . The inhibition of topoisomerases leads to the accumulation of DNA breaks and ultimately triggers cell death through apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Steffimycin B have been observed to change over time. The compound exhibits stability under standard storage conditions, with a shelf life of up to four years . Its activity may degrade over extended periods or under suboptimal conditions. Long-term studies have shown that Steffimycin B can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis . These effects are consistent in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of Steffimycin B vary with different dosages in animal models. At lower doses, the compound exhibits potent antitumor activity with minimal toxicity . At higher doses, Steffimycin B can cause adverse effects, including myelosuppression and cardiotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without inducing significant toxicity . These findings highlight the importance of dose optimization in the clinical application of Steffimycin B.

Metabolic Pathways

Steffimycin B is involved in several metabolic pathways, primarily related to its interaction with DNA and enzymes involved in DNA replication and repair . The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, affecting metabolic flux and altering metabolite levels .

Transport and Distribution

Steffimycin B is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . Steffimycin B has been shown to localize primarily in the nucleus, where it exerts its DNA-binding effects . The distribution of Steffimycin B within tissues is influenced by factors such as tissue perfusion and cellular uptake mechanisms .

Subcellular Localization

The subcellular localization of Steffimycin B is predominantly in the nucleus, where it binds to DNA and exerts its cytotoxic effects . The compound’s localization is facilitated by its ability to intercalate into the DNA helix, targeting specific sequences containing cytosine and guanine . Steffimycin B does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its activity and function are primarily confined to the nucleus, where it disrupts DNA replication and transcription processes .

準備方法

Synthetic Routes and Reaction Conditions: Steffimycin B is typically produced through the controlled fermentation of Streptomyces elgreteus in an aqueous nutrient medium under aerobic conditions . The fermentation process involves cultivating the bacterium until substantial antibiotic activity is imparted to the medium .

Industrial Production Methods: The industrial production of Steffimycin B involves large-scale fermentation processes. The bacterium Streptomyces elgreteus is grown in a nutrient-rich medium, and the antibiotic is extracted and purified using solvent extraction and silica gel chromatography . The optimization of fermentation conditions, such as the concentration of carbon and nitrogen sources, is crucial for maximizing the yield of Steffimycin B .

化学反応の分析

反応の種類: ステフィマイシンBは、酸化、還元、置換など、さまざまな化学反応を起こします。 シトシンとグアニンを含む部位にインターカレーションすることによってDNAに結合します .

一般的な試薬と条件: this compoundを含む反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応の条件は、通常、化合物の安定性を確保するために、制御された温度とpHレベルを伴います .

主要な生成物: this compoundの反応から生成される主要な生成物には、8-デメトキシ-10-デオキシステフィマイシンノンや7-デオキシ-10-デオキシステフィマイシンノンなどの誘導体が含まれます . これらの誘導体は、母化合物の修飾によって生成され、さまざまな程度の生物活性を示します .

4. 科学研究への応用

This compoundは、化学、生物学、医学、産業など、幅広い科学研究への応用があります。 化学では、その独特の化学的性質とそのさまざまな反応を起こす能力が研究されています . 生物学では、this compoundは、DNA結合機構と、細胞プロセスに対するDNAインターカレーションの影響を研究するために使用されます . 医学では、その潜在的な抗腫瘍活性と癌細胞に対する細胞毒性効果が調査されています . さらに、this compoundは、植物病原菌と動物病原菌の防除に用いられる農業や畜産業にも応用されています .

類似化合物との比較

Steffimycin B is part of the steffimycin family, which includes other related compounds such as Steffimycin C, 8-demethoxy-10-deoxysteffimycinone, and 7-deoxy-10-deoxysteffimycinone . These compounds share similar structures and biological activities but differ in their chemical modifications and degrees of cytotoxicity . Steffimycin B is unique in its strong DNA-binding affinity and its potential antitumor activity, making it a valuable compound for scientific research and medical applications .

特性

IUPAC Name |

(2S,3S,4R)-2,5,7-trihydroxy-4-[(2S,3R,4R,5R,6S)-4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl]oxy-3,9-dimethoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O13/c1-10-23(38-4)22(34)25(39-5)28(41-10)42-24-18-14(26(35)29(2,36)27(24)40-6)9-13-17(21(18)33)20(32)16-12(19(13)31)7-11(37-3)8-15(16)30/h7-10,22-25,27-28,30,33-34,36H,1-6H3/t10-,22+,23-,24+,25+,27-,28-,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHJWDTPKSIFZBV-IDORXPLKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@](C(=O)C3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)(C)O)OC)OC)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54526-94-2 | |

| Record name | (2S,3S,4R)-4-[(6-Deoxy-2,4-di-O-methyl-α-L-mannopyranosyl)oxy]-3,4-dihydro-2,5,7-trihydroxy-3,9-dimethoxy-2-methyl-1,6,11(2H)-naphthacenetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54526-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Steffimycin B exerts its antitumor activity primarily through DNA binding. [, ] Specifically, it intercalates between the base pairs of DNA, with a preference for guanine and cytosine rich sequences (GpC, CpG, and CpC or its complement GpG). [] This interaction disrupts DNA replication and transcription, ultimately leading to cell death. []

A: Steffimycin B is an anthracycline antibiotic. Its molecular formula is C29H32O13 and its molecular weight is 592.56 g/mol. [, ] Structurally, it features a tetracyclic ring system (rings A-D), a sugar moiety attached to ring D, and a methoxy group in its sugar moiety, which differentiates it from the related compound Steffimycin. [, ] Spectroscopic methods, including NMR and mass spectroscopy, have been instrumental in characterizing its structure. [, ] The configuration in ring A is 7R,8S,9S, adopting a half-chair conformation, while the sugar ring has the regular chair conformation. []

A: Studies on chemical modifications of Steffimycin B, specifically at the 3-position, have shown that altering its structure can significantly impact its antitumor activity. [] This suggests that specific structural features are crucial for its interaction with DNA and subsequent biological effects.

A: Yes. Both mammalian (rat liver) and microbial systems have demonstrated the ability to convert Steffimycin B to its 7-deoxyaglycone, 7-deoxysteffimycinone. [, ] This conversion involves a reductive cleavage of the sugar moiety and is dependent on reduced pyridine nucleotides (TPNH in mammals, DPNH in bacteria). [, ] Interestingly, certain microorganisms, like Actinoplanes utahensis and Chaetomium sp., can specifically reduce Steffimycin B at the C-10 carbonyl group, yielding 10-dihydrosteffimycin B. [] This microbial transformation requires TPNH and has been studied using cell-free extracts. [, ]

ANone: While specific resistance mechanisms for Steffimycin B haven't been extensively detailed in the provided abstracts, its structural similarity to other anthracyclines like Daunorubicin and Doxorubicin suggests that overlapping resistance mechanisms could exist. These mechanisms might involve altered drug efflux, DNA repair pathways, or modifications to topoisomerase II, a common target for anthracyclines. Further research is needed to fully elucidate Steffimycin B resistance.

A: Yes, researchers have synthesized novel hybrid molecules incorporating the glycan moiety of Arimetamycin A with the aglycone of Steffimycin B. [] These hybrids demonstrated enhanced cytotoxicity compared to Steffimycin B itself. [] This highlights the potential of exploring Steffimycin B-derived compounds for improved therapeutic outcomes.

ANone: Various analytical methods have been employed to characterize and study Steffimycin B. These include:

- Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectroscopy (MS) have been crucial for structural elucidation and identification of Steffimycin B. [, ]

- Chromatography: Silica gel chromatography has been used for the purification of Steffimycin B from cultures of Streptomyces elgreteus. []

- X-ray Diffraction: This technique provided insights into the crystal and molecular structure of Steffimycin B, confirming its stereochemistry and interactions with DNA. [, ]

- Cell-free assays: These are used to investigate the metabolic conversion of Steffimycin B by enzymes from different organisms. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。